6-(Cyclopentyloxy)hexanal
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Overview
Description
6-(Cyclopentyloxy)hexanal is an organic compound characterized by a hexanal backbone with a cyclopentyloxy substituent at the sixth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Cyclopentyloxy)hexanal typically involves the reaction of hexanal with cyclopentanol under acidic or basic conditions to form the desired ether linkage. The reaction can be catalyzed by acids such as sulfuric acid or bases like sodium hydroxide. The reaction is generally carried out at elevated temperatures to facilitate the formation of the ether bond.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where hexanal and cyclopentanol are reacted in the presence of a catalyst. The reaction mixture is then subjected to distillation to purify the product. This method ensures high yield and purity, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-(Cyclopentyloxy)hexanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The cyclopentyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: 6-(Cyclopentyloxy)hexanoic acid.
Reduction: 6-(Cyclopentyloxy)hexanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-(Cyclopentyloxy)hexanal has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(Cyclopentyloxy)hexanal involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Hexanal: A simple aldehyde with similar reactivity but lacking the cyclopentyloxy group.
Cyclopentanol: An alcohol that can form ethers but lacks the aldehyde functionality.
6-(Cyclopentyloxy)hexanoic acid: An oxidized form of 6-(Cyclopentyloxy)hexanal.
Uniqueness
This compound is unique due to the presence of both an aldehyde group and a cyclopentyloxy substituent, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound for various synthetic and research applications.
Properties
Molecular Formula |
C11H20O2 |
---|---|
Molecular Weight |
184.27 g/mol |
IUPAC Name |
6-cyclopentyloxyhexanal |
InChI |
InChI=1S/C11H20O2/c12-9-5-1-2-6-10-13-11-7-3-4-8-11/h9,11H,1-8,10H2 |
InChI Key |
ZKJVIBCBHUYVGP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)OCCCCCC=O |
Origin of Product |
United States |
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